5-ethyl-3-(hydroxyamino)indol-2-one
Description
Properties
IUPAC Name |
5-ethyl-3-(hydroxyamino)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,14H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZOZLOPONJNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=O)N=C2C=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C(=O)N=C2C=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl-Substituted Aniline Derivatives
A common strategy involves cyclizing 5-ethyl-substituted aniline precursors. For example, condensation of 4-ethylaniline with chloral hydrate and hydroxylamine hydrochloride under acidic conditions generates the corresponding isatin intermediate. Subsequent reduction with sodium dithionite yields 5-ethyl-1H-indole-2,3-dione, which is further functionalized at position 3. This method achieves moderate yields (50–60%) but requires careful control of pH and temperature to avoid over-reduction.
Functionalization of Preformed Oxindoles
3-Hydroxyoxindoles serve as versatile intermediates. In one protocol, 5-ethyl-1H-indole-2,3-dione undergoes bromination at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 3-bromo-5-ethyloxindole. This intermediate reacts with hydroxylamine derivatives in the presence of triethylamine (TEA) to introduce the hydroxyamino group. The reaction proceeds via nucleophilic substitution, with yields reaching 70–85% under optimized conditions.
Introduction of the Hydroxyamino Group
The hydroxyamino (-NHOH) group at position 3 is critical for the compound’s bioactivity. Two methods are prevalent: direct hydroxylamine coupling and reductive amination .
Direct Coupling with Hydroxylamine
3-Bromo-5-ethyloxindole reacts with hydroxylamine hydrochloride in DMF at 25°C for 12 hours. Triethylamine acts as a base to deprotonate hydroxylamine, facilitating nucleophilic attack on the brominated carbon. The reaction is highly sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis. Purification via flash chromatography (silica gel, ethyl acetate/hexane) yields 5-ethyl-3-(hydroxyamino)indol-2-one in 78% purity.
Reductive Amination of 3-Keto Derivatives
Alternative routes involve reducing 3-ketooxindoles. For instance, 5-ethyl-1H-indole-2,3-dione is treated with hydroxylamine in ethanol under reflux, forming an oxime intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the oxime to the hydroxyamino group. This method offers higher yields (85–90%) but necessitates strict control of hydrogen pressure to avoid over-reduction to the amine.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include solvent choice, catalyst selection, and temperature.
Solvent Effects
Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, whereas ethanol improves solubility for reductive amination. A comparative study shows DMF increases reaction rates by 40% compared to toluene in hydroxylamine coupling.
Catalytic Systems
Analytical Characterization
Robust characterization ensures structural fidelity:
-
¹H NMR (DMSO-d₆): Signals at δ 10.78 (s, OH), 7.34–8.30 (m, aromatic H), and 1.49 (t, CH₂CH₃) confirm substituent positions.
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HRMS : A molecular ion peak at m/z 190.0742 ([M+H]⁺) validates the molecular formula C₁₀H₁₀N₂O₂.
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IR : Stretching frequencies at 3250 cm⁻¹ (N-H) and 1680 cm⁻¹ (C=O) align with the hydroxyamino and ketone groups.
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(hydroxyamino)indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyamino group can be reduced to form amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic catalysts, such as sulfuric acid (H₂SO₄) or Lewis acids.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Biology
Antimicrobial Activity: Indole derivatives have shown significant antimicrobial properties, making them potential candidates for developing new antibiotics.
Medicine
Anticancer Activity: Some indole derivatives have demonstrated anticancer properties by inhibiting the growth of cancer cells.
Industry
Mechanism of Action
The mechanism of action of 5-ethyl-3-(hydroxyamino)indol-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The compound may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Substituent Effects at Position 3
The hydroxyamino group at position 3 distinguishes 5-ethyl-3-(hydroxyamino)indol-2-one from analogs with other substituents:
- 3-Hydroxyimino group (e.g., 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one, ): The hydroxyimino (-NOH) group can tautomerize to a keto form, influencing hydrogen-bonding interactions.
- Triazole-ethyl substituents (e.g., 3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol, ): Triazole rings introduce aromatic π-stacking interactions, whereas the hydroxyamino group’s polarity could improve water solubility.
- Hydrazone derivatives (e.g., 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one, ): Hydrazones are prone to hydrolysis, whereas the hydroxyamino group offers greater stability under physiological conditions.
Substituent Effects at Position 5
The ethyl group at position 5 contrasts with:
- Ethyl, an electron-donating group, may improve metabolic stability.
- Nitro groups (e.g., 3-[(2,4-dimethylphenyl)amino]-5-nitro-2H-indol-2-one, ): Nitro groups confer strong electron-withdrawing effects, reducing electron density on the indole ring. Ethyl substituents may instead favor hydrophobic interactions in biological membranes.
Ring Structure Variations
- Piperazinyl-benzisothiazolyl derivatives (e.g., 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloroindol-2-one hydrochloride, ): The addition of a piperazine ring improves solubility via salt formation (e.g., hydrochloride), whereas the hydroxyamino group relies on inherent polarity.
Functional Group Impact on Bioactivity
- The hydroxyamino group’s dual hydrogen-bonding capacity may enhance antioxidant efficacy compared to triazoles.
- Neuroleptic activity: Piperazinyl-benzisothiazolyl indolones ( ) demonstrate neuroleptic effects via dopamine receptor modulation.
- Anti-inflammatory properties: Indole derivatives with acetic acid substituents (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid, ) inhibit cyclooxygenase (COX), whereas hydroxyamino groups might target redox-sensitive pathways.
Data Tables
Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Q & A
Q. Table 1. Comparative Synthesis Conditions
| Method | Solvent System | Catalyst | Temp. (°C) | Yield Range | Reference |
|---|---|---|---|---|---|
| Dehydrohalogenation | DMF | None | 70–100 | 35–40% | |
| Cu(I)-Catalyzed | PEG-400/DMF | CuI | RT | 30–35% |
Optimization Tips:
- Solvent polarity (e.g., PEG-400 enhances solubility of polar intermediates).
- Catalyst loading (0.5–1.0 eq. CuI minimizes side reactions).
Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?
Answer:
- ¹H/¹³C NMR Spectroscopy : Key for identifying substitution patterns. Hydroxyamino protons (δ 8.5–9.5 ppm) and ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) are diagnostic. Indole C=O resonances appear at ~170–175 ppm in ¹³C NMR .
- Mass Spectrometry (FAB-HRMS) : Confirms molecular ion ([M+H]+) with <0.002 Da error margin. For example, a related compound showed m/z 335.1497 [M+H]+ .
- X-ray Crystallography : SHELXL refines crystal structures (e.g., morpholine-substituted indol-2-one, R factor = 0.056) .
Basic: What physicochemical properties (solubility, stability) are critical for handling this compound?
Answer:
- Solubility : Moderately soluble in ethanol, DCM; limited in water. Analogues show solubility trends linked to substituent polarity (e.g., hydroxyamino groups increase water solubility slightly) .
- Stability : Sensitive to acidic/basic conditions. Store at –20°C under inert atmosphere to prevent oxidation .
Q. Table 2. Stability Under pH Conditions
| pH Range | Stability Profile | Reference |
|---|---|---|
| 2–4 | Degrades within 24 hours | |
| 7–8 | Stable for ≥7 days |
Advanced: How does the hydroxyamino group influence electrochemical behavior in indol-2-one derivatives?
Answer:
Hydroxyamino substituents enhance redox activity. shows indol-2-one oxidation occurs via hydroxylation of the benzene ring (pH-dependent):
- Acidic media (pH <5) : Single oxidation peak at ~0.8 V (vs. Ag/AgCl).
- Basic media (pH >7) : Two-step oxidation due to deprotonation of hydroxyamino group .
Mechanistic Insight : Hydroxyamino groups act as electron donors, lowering oxidation potentials. Cyclic voltammetry (CV) in 0.1 M H₂SO₄ is recommended for characterizing redox profiles .
Advanced: How can contradictory reports on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?
Answer:
Contradictions arise from assay variability (cell lines, concentration ranges) and substituent effects. Methodological strategies include:
- Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines (e.g., analogues show IC₅₀ = 2–50 μM in MCF-7 vs. HepG2) .
- Target Profiling : Use kinase assays or proteomics to identify binding partners. For example, indol-2-one derivatives interact with MAPK or PI3K pathways .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., ethyl vs. methyl groups) to isolate mechanisms .
Advanced: What crystallographic strategies resolve stereochemical ambiguities in indol-2-one derivatives?
Answer:
- SHELX Suite : SHELXL refines high-resolution data (e.g., R factor <0.06 for morpholine derivatives) .
- Twinned Data Handling : For low-symmetry crystals, SHELXL’s TWIN/BASF commands correct for twinning .
- Hydrogen Bonding Networks : Analyze O–H···N interactions (2.7–3.0 Å) to confirm hydroxyamino orientation .
Methodological Note: How to design experiments for optimizing reaction yields?
Answer:
- DoE (Design of Experiments) : Vary temperature, solvent ratio (PEG-400:DMF), and catalyst loading (CuI: 0.5–1.5 eq.) in a factorial design .
- In Situ Monitoring : Use TLC (e.g., Rf = 0.33 in 70:30 EtOAc/hexanes) to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
